

# The Crystalline Structure of Poly(butylene adipate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butane-1,4-diol;hexanedioic acid	
Cat. No.:	B011729	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems and biodegradable implants. Understanding the crystalline characteristics of PBA is crucial as it directly influences its mechanical properties, degradation rate, and drug release kinetics.

# Polymorphism in Poly(butylene adipate)

Poly(butylene adipate) is a semi-crystalline polymer that exhibits polymorphism, meaning it can exist in more than one crystalline form. The two primary crystalline modifications of PBA are designated as the  $\alpha$ -form and the  $\beta$ -form. The formation of these polymorphs is highly dependent on the crystallization temperature.[1][2][3]

- α-Form: This is the thermodynamically more stable form of PBA. It is typically formed when the polymer is crystallized from the melt at higher temperatures, generally above 31°C.[3][4] The α-form has a monoclinic unit cell structure.[4]
- β-Form: This is a metastable crystalline form that is kinetically favored at lower crystallization temperatures, typically below 29°C.[4] The β-form possesses an orthorhombic unit cell.[4]
- Mixed Crystalline Forms: In the intermediate temperature range, approximately between 29°C and 31°C, a mixture of both  $\alpha$  and  $\beta$  forms can coexist.[4]



The  $\beta$ -form can transform into the more stable  $\alpha$ -form upon heating. This transformation is a solid-state process that occurs below the melting point of the  $\alpha$ -form.[5]

# **Quantitative Data on Crystalline Structure**

The crystallographic parameters of the  $\alpha$  and  $\beta$  forms of poly(butylene adipate) have been determined through X-ray diffraction studies. The thermal properties, such as the melting temperature (Tm) and enthalpy of fusion ( $\Delta$ Hm), are crucial for understanding the processing and performance of PBA.

Parameter	α-Form	β-Form	Reference
Crystal System	Monoclinic	Orthorhombic	[4]
Unit Cell Parameters			
а	6.73 Å	5.06 Å	[4]
b	7.94 Å	7.35 Å	[4]
c (fiber axis)	14.20 Å	14.67 Å	[4]
Thermal Properties			
Typical Melting Temperature (Tm)	~50-60°C	Lower than α-form	[1]

Note: The melting temperature can vary depending on the crystalline perfection and the heating rate during analysis.

# **Experimental Protocols**

The characterization of the crystalline structure of poly(butylene adipate) relies on several key analytical techniques. The following are detailed methodologies for these experiments.

# Wide-Angle X-ray Diffraction (WAXD)

WAXD is the primary technique for determining the crystalline structure and identifying the polymorphic form of PBA.



- Instrument: A wide-angle X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
- Sample Preparation: PBA films are prepared by melt-pressing the polymer at a temperature above its melting point (e.g., 80°C) for a few minutes, followed by quenching to the desired isothermal crystallization temperature. The films are held at this temperature for a sufficient time to ensure complete crystallization. For analysis, the film is mounted on a sample holder.
- Experimental Conditions:
  - Voltage and Current: 40 kV and 30 mA.
  - Scan Range (2θ): 10° to 40°.
  - Scan Speed: 2°/min.
- Data Analysis: The resulting diffraction pattern will show characteristic peaks for the α and/or β forms. The α-form typically exhibits strong reflections at 20 values around 21.5° and 24.2°, while the β-form shows prominent peaks at approximately 21.9° and 22.7°. The degree of crystallinity can be estimated by integrating the areas of the crystalline peaks and the amorphous halo.

### **Differential Scanning Calorimetry (DSC)**

DSC is used to determine the thermal properties of PBA, including the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion ( $\Delta$ Hm), which is related to the degree of crystallinity.

- Instrument: A differential scanning calorimeter.
- Sample Preparation: A small amount of PBA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
- Thermal Program:
  - First Heating Scan: The sample is heated from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 80°C) at a constant heating rate (e.g.,



10°C/min). This scan erases the previous thermal history of the sample.

- Cooling Scan: The sample is then cooled from the melt (80°C) to a low temperature (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.
- Second Heating Scan: The sample is reheated from -20°C to 80°C at the same heating rate (10°C/min) to study the melting behavior of the crystals formed during the controlled cooling.
- To study the formation of specific polymorphs: After the first heating scan, the sample is rapidly cooled to a specific isothermal crystallization temperature and held for a period of time (e.g., 1 hour) before the second heating scan.
- Atmosphere: The experiment is conducted under a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak. The degree of crystallinity (Xc) can be calculated using the following equation:
   Xc (%) = (ΔHm / ΔH°m) × 100 where ΔHm is the measured enthalpy of fusion and ΔH°m is the theoretical enthalpy of fusion for 100% crystalline PBA.

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the different polymorphic forms of PBA based on their characteristic vibrational bands.

- Instrument: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the PBA film or powder is placed in direct contact with the ATR crystal (e.g., diamond or zinc selenide).
- Experimental Parameters:
  - Spectral Range: 4000 to 600 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

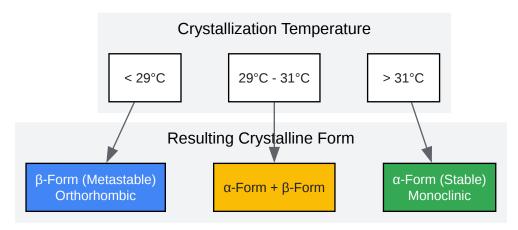


- Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The α and β forms of PBA have distinct infrared absorption bands. The β-form has a characteristic band around 930 cm<sup>-1</sup>, which is absent in the α-form.[5][6] Other spectral differences can be observed in the regions of 1485 cm<sup>-1</sup>, 1271 cm<sup>-1</sup>, and 1183 cm<sup>-1</sup>.[6] The relative amounts of the two polymorphs in a mixed sample can be estimated by analyzing the intensities of these characteristic bands.

#### **Visualizations**

The following diagrams illustrate the key relationships in the crystalline structure of poly(butylene adipate).

#### Temperature-Dependent Polymorphism of PBA



Click to download full resolution via product page

Caption: Temperature-dependent formation of PBA's crystalline polymorphs.



# β-Form Crystal (Formed at low temperature) Solid-State Transformation Heating (Annealing below Tm of α-form) α-Form Crystal (Thermodynamically stable)

Click to download full resolution via product page

Caption: Transformation of the metastable  $\beta$ -form to the stable  $\alpha$ -form upon heating.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 3. Polymer quality analysis | Spectroscopy Solution Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs) PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Temperature-dependent polymorphic crystalline structure and melting behavior of poly(butylene adipate) investigated by time-resolved FTIR spectroscopy [agris.fao.org]
- To cite this document: BenchChem. [The Crystalline Structure of Poly(butylene adipate): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011729#crystalline-structure-of-poly-butylene-adipate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com